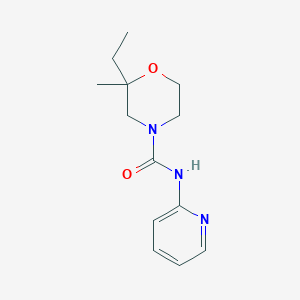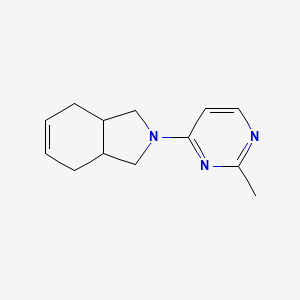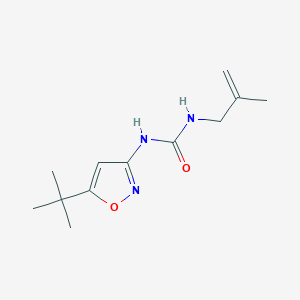![molecular formula C15H20N4O2 B7633757 3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)
3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole has several biochemical and physiological effects. It has been reported to improve cognitive function, reduce inflammation, and protect against oxidative stress. In addition, it has shown potential as an anti-tumor agent by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole in lab experiments is its low toxicity. It has also been reported to have good stability and solubility in water. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its use in the development of new anticancer and antimicrobial agents. In addition, further studies are needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound with promising applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of 3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 3-amino-6-methoxypyridine-2-carboxylic acid with 4-methylpiperidin-1-ylmethanamine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The reaction mixture is then heated at 80°C for 24 hours to obtain the desired product.
Aplicaciones Científicas De Investigación
3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(6-methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-7-19(8-6-11)10-14-17-15(18-21-14)12-3-4-13(20-2)16-9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVHBQIDXUQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)


![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)


![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)

![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)